1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-cyclopentylpropan-1-one
Description
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-cyclopentylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-15(11-8-12-4-1-2-5-12)16-13-6-3-7-14(16)10-9-13/h3,6,12-14H,1-2,4-5,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUTVOZFJDULSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-cyclopentylpropan-1-one is a member of the azabicyclo family, which has garnered interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 217.3068 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Research on the biological activity of azabicyclo compounds has highlighted their potential as therapeutic agents, particularly in the treatment of infectious diseases and as modulators of neurotransmitter systems.
Antimicrobial Activity
A study by investigated the antiprotozoal activity of azabicyclo compounds, indicating that certain derivatives exhibit significant activity against Plasmodium falciparum and Trypanosoma brucei. The structure-activity relationship (SAR) revealed that modifications in the bicyclic structure influence potency and selectivity.
| Compound | Target Pathogen | IC (µM) | Selectivity Index |
|---|---|---|---|
| 1 | P. falciparum NF54 | 0.023 | 103.6 |
| 2 | T. brucei STIB900 | 0.095 | 158.4 |
Neuropharmacological Effects
Azabicyclo compounds have also been studied for their interactions with opioid receptors. Specifically, certain derivatives act as mu-opioid receptor antagonists, potentially offering therapeutic benefits in managing opioid-induced side effects without compromising analgesic efficacy .
Case Study 1: Antiprotozoal Activity
In vitro studies demonstrated that a series of modified azabicyclo compounds showed varied activity against P. falciparum. Compounds with specific substitutions exhibited IC values in the submicromolar range, indicating high potency against resistant strains .
Case Study 2: Opioid Receptor Modulation
Research has indicated that compounds derived from the azabicyclo framework can selectively antagonize mu-opioid receptors, which may be beneficial for treating conditions like opioid-induced bowel dysfunction . These findings suggest a promising avenue for developing new therapeutic agents.
The precise mechanisms through which these compounds exert their biological effects remain under investigation. Current hypotheses suggest that their action may involve modulation of neurotransmitter release and interference with protozoan metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Lipophilicity : The cyclopentyl group in the target compound likely confers higher lipophilicity (logP) compared to BK49645’s fluorophenyl group, which may reduce aqueous solubility but enhance membrane permeability .
- Rigidity vs. Flexibility : The unsaturated oct-2-ene core in the target compound increases rigidity compared to saturated analogs like 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one .
Pharmacological Relevance
The 8-azabicyclo[3.2.1]octane scaffold is associated with mu-opioid receptor antagonism, as evidenced by patents held by Theravance, Inc. .
- Opioid Receptor Modulation : Bulky substituents (e.g., cyclopentyl) may sterically hinder receptor binding, whereas smaller groups (e.g., isopropyl) could improve affinity .
- Central Nervous System (CNS) Targeting : Benzimidazole-containing derivatives (e.g., ) highlight the scaffold’s versatility for CNS-targeted drugs due to heterocycle-mediated interactions .
Q & A
Q. What are the common synthetic routes for synthesizing 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-cyclopentylpropan-1-one, and what key intermediates are involved?
The synthesis typically involves constructing the bicyclic 8-azabicyclo[3.2.1]octane core, followed by functionalization with cyclopentyl and ketone groups. Key steps include:
- Ring-closing strategies : Intramolecular cyclization of amino-ketone precursors under acidic or basic conditions to form the bicyclic framework .
- Substituent introduction : Alkylation or nucleophilic substitution reactions to attach the cyclopentyl moiety .
- Ketone formation : Oxidation of secondary alcohols or direct coupling of pre-formed ketone-containing fragments .
Critical intermediates include 3-cyclopropylidene-8-azabicyclo[3.2.1]octane derivatives, which are stabilized via conjugation with the bicyclic system .
Q. How is the stereochemistry of the bicyclic framework controlled during synthesis?
Stereochemical control is achieved through:
- Chiral auxiliaries : Use of enantiopure starting materials or catalysts to direct ring closure .
- Reaction conditions : Adjusting temperature and solvent polarity to favor specific transition states (e.g., THF at −78°C for high exo selectivity) .
- Protecting groups : Temporary masking of reactive amines to prevent undesired stereochemical scrambling during cyclization .
Post-synthesis, NMR spectroscopy (e.g., NOESY) and X-ray crystallography are used to confirm stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of derivatives with different substituents on the bicyclic core?
Discrepancies in bioactivity data (e.g., receptor affinity vs. cytotoxicity) often arise from:
- Substituent positioning : Para-substituted aryl groups (e.g., trifluoromethylphenyl) may enhance receptor binding but reduce solubility, leading to false negatives in vitro .
- Conformational flexibility : Bulky substituents (e.g., triazole rings) restrict the bicyclic system’s flexibility, altering interactions with dynamic targets like GPCRs .
Methodological recommendations : - Perform molecular dynamics simulations to correlate substituent effects with target binding kinetics .
- Use isothermal titration calorimetry (ITC) to quantify enthalpy-entropy trade-offs in ligand-receptor interactions .
Q. What methodological approaches are recommended for analyzing reaction byproducts in multi-step syntheses of this compound?
Multi-step syntheses often generate byproducts from incomplete cyclization or side reactions (e.g., over-alkylation). Key strategies include:
- High-pressure liquid chromatography (HPLC) : Coupled with mass spectrometry to isolate and identify low-abundance impurities .
- Kinetic monitoring : Real-time tracking of reaction progress via in-situ FTIR to detect intermediates prone to side reactions .
- Computational modeling : DFT calculations to predict reactivity of intermediates under varying conditions (e.g., pH, solvent polarity) .
Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?
Instability in aqueous or acidic environments (e.g., gastrointestinal tract) is addressed via:
- Prodrug strategies : Masking the ketone group as a hydrolyzable ester or carbamate to improve bioavailability .
- Salt formation : Complexation with counterions (e.g., hydrochloride) to enhance crystallinity and reduce hydrolysis rates .
- Encapsulation : Use of lipid nanoparticles or cyclodextrins to protect the compound from enzymatic degradation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s interaction with monoamine transporters?
Discrepancies in transporter inhibition assays (e.g., serotonin vs. dopamine reuptake) may stem from:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH altering transporter conformation .
- Isomer selectivity : The compound’s stereoisomers (e.g., endo vs. exo) may exhibit divergent binding affinities .
Resolution : - Conduct chiral separation (e.g., chiral HPLC) to test individual stereoisomers .
- Standardize assays using radiolabeled ligands (e.g., [³H]-paroxetine) for direct comparison across studies .
Methodological Tables
Q. Table 1. Key Characterization Techniques
| Property | Technique | Application Example |
|---|---|---|
| Purity | HPLC-MS (C18 column, acetonitrile/water gradient) | Detect <0.1% impurities |
| Stereochemistry | X-ray crystallography | Confirm exo/endo configuration |
| Thermal stability | Differential scanning calorimetry (DSC) | Identify decomposition thresholds |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
